molecular formula C14H10N2O2 B15051281 1-phenyl-1H-1,3-benzodiazole-2-carboxylic acid

1-phenyl-1H-1,3-benzodiazole-2-carboxylic acid

Cat. No.: B15051281
M. Wt: 238.24 g/mol
InChI Key: NVZJJOPIXBEQHB-UHFFFAOYSA-N
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Description

1-phenyl-1H-1,3-benzodiazole-2-carboxylic acid is a chemical compound built on the benzimidazole scaffold, an aromatic heterocyclic system of significant interest in modern medicinal chemistry and drug discovery . The benzimidazole core is a privileged structure in pharmaceuticals, noted for its wide array of pharmacological activities and its structural similarity to purine bases, allowing it to interact effectively with biologically important macromolecules . This specific derivative, featuring a phenyl substituent at the 1-position and a carboxylic acid group at the 2-position, provides a versatile building block for the synthesis of novel bioactive molecules and complex chemical entities . Benzimidazole-based compounds are extensively researched for their diverse biological activities, which include analgesic, anti-inflammatory, antiviral, antifungal, antibacterial, and anticancer properties . The carboxylic acid functional group on this molecule is a key handle for further synthetic modification, enabling researchers to create amide, ester, and other derivatives for structure-activity relationship (SAR) studies . This makes it a critical intermediate in the development of multi-target-directed ligands (MTDLs) and for exploring polypharmacology, a contemporary approach to drug design that aims to address complex diseases by modulating multiple biological targets simultaneously . This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

1-phenylbenzimidazole-2-carboxylic acid

InChI

InChI=1S/C14H10N2O2/c17-14(18)13-15-11-8-4-5-9-12(11)16(13)10-6-2-1-3-7-10/h1-9H,(H,17,18)

InChI Key

NVZJJOPIXBEQHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,3-benzodiazole-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with benzoic acid derivatives under acidic conditions. Another method includes the reaction of o-phenylenediamine with phenyl isocyanate followed by cyclization. The reaction conditions typically involve heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 1-phenyl-1H-1,3-benzodiazole-2-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-1,3-benzodiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Phenyl-1H-1,3-benzodiazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-phenyl-1H-1,3-benzodiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

7-Methyl-1H-1,3-Benzodiazole-2-Carboxylic Acid ()

  • Structure : A methyl group at the C7 position replaces the phenyl group.
  • Applications : Used in synthesizing histone methyltransferase inhibitors, highlighting how alkyl substituents modulate biological activity.

5-Fluoro-1H-Benzimidazole-2-Carboxylic Acid ()

  • Structure : Fluorine at C5 introduces electronegativity and metabolic stability.
  • Properties : Boiling point (539.3°C) and melting point (169–171°C) are comparable to the target compound, but fluorine increases acidity (pKa ~2.5–3.0) and bioavailability .

1-Benzyl-2-Phenyl-1H-Benzimidazole-4-Carboxylic Acid ()

  • Structure : Benzyl at N1 and phenyl at C2, with a carboxylic acid at C4.
  • Synthesis : Prepared via condensation of o-phenylenediamine and benzaldehyde, differing from click chemistry routes used for triazole analogs .

Triazole-Based Analogs

1-(2-Aminophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid ()

  • Structure: Triazole core with an aminophenyl substituent.
  • Applications : Exhibits enhanced antimicrobial activity due to the triazole’s hydrogen-bonding capacity and metabolic resistance .
  • Comparison : Triazoles generally have higher dipole moments than benzimidazoles, influencing solubility and target binding .

4-(1-Phenyl-1H-1,2,3-Triazol-4-yl)Phenol Derivatives ()

  • Structure : Dual phenyl groups on triazole mimic steroidal systems.
  • Bioactivity : Demonstrates hormone-like activity, underscoring how aromatic substituents enable bioisosteric replacement .

Physical and Chemical Property Comparison

Compound Melting Point (°C) Boiling Point (°C) Key Substituent Bioactivity/Application
1-Phenyl-1H-1,3-benzodiazole-2-carboxylic acid 170–172 444 Phenyl (N1) Drug scaffold, metabolic stability
5-Fluoro-1H-benzimidazole-2-carboxylic acid 169–171 539.3 Fluorine (C5) Enhanced bioavailability
7-Methyl-1H-1,3-benzodiazole-2-carboxylic acid N/A N/A Methyl (C7) Histone methyltransferase inhibition
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid N/A N/A Aminophenyl Antimicrobial

Q & A

Q. Example Protocol :

React 1,2-phenylenediamine with phenylglyoxylic acid in glacial acetic acid at 120°C for 6 hours.

Neutralize with NaHCO₃ and extract with ethyl acetate.

Purify via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).

What spectroscopic and crystallographic techniques are used for structural characterization?

Basic
Spectroscopic Methods :

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For example, the carboxylic proton typically appears as a broad singlet at δ 12–14 ppm .
  • IR : A strong absorption band near 1700 cm⁻¹ confirms the C=O stretch of the carboxylic acid group .

Q. Crystallographic Techniques :

  • X-ray Diffraction (XRD) : SHELX software (e.g., SHELXL) refines crystal structures by analyzing bond lengths, angles, and hydrogen-bonding networks. For benzodiazole derivatives, intermolecular hydrogen bonds (e.g., O–H···N) stabilize the crystal lattice .

Q. Advanced

Structural Modifications :

  • Vary substituents on the phenyl ring (e.g., electron-withdrawing groups like –NO₂ or –CF₃) to assess electronic effects.
  • Replace the carboxylic acid with ester or amide groups to study bioavailability .

Biological Assays :

  • Test inhibitory activity against target enzymes (e.g., xanthine oxidase) using UV-Vis kinetics. IC₅₀ values correlate with potency .
  • Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ to validate computational models .

Example SAR Finding : Derivatives with para-fluorophenyl groups showed 3-fold higher activity due to enhanced hydrophobic interactions .

How to resolve contradictions in biological activity data across studies?

Advanced
Contradictions often arise from differences in assay conditions, purity, or structural variations. Strategies:

  • Reproducibility Checks : Replicate assays using standardized protocols (e.g., fixed pH, temperature).
  • Purity Validation : Confirm compound purity via HPLC (>95%) and elemental analysis .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Case Study : Discrepancies in IC₅₀ values for xanthine oxidase inhibitors were resolved by controlling for DMSO concentration (limited to <1% v/v) .

What are the key physical and chemical properties critical for experimental handling?

Q. Basic

PropertyValueReference
Melting Point169–171°C
Boiling Point539.3°C (760 mmHg)
LogP1.20
SolubilityDMSO >100 mg/mL

Q. Handling Guidelines :

  • Store at 2–8°C in airtight containers to prevent hydrolysis.
  • Use inert atmospheres (N₂/Ar) during reactions to avoid oxidation.

What computational methods aid in predicting the compound’s interactions?

Q. Advanced

  • Molecular Docking : Use AutoDock or Schrödinger to model binding modes with protein targets (e.g., ATP-binding pockets).
  • DFT Calculations : Gaussian 09 optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Example : Docking of 1-phenyl-benzodiazole derivatives into xanthine oxidase revealed critical π-π interactions with Phe-1010 .

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